![molecular formula C23H21N5O4S B10884366 2-[(4-acetylphenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B10884366.png)
2-[(4-acetylphenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ACETYLANILINO)-2-OXOETHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE is a complex organic compound that features a unique combination of functional groups, including an acetylanilino group, an oxoethyl group, and a triazinoindole moiety. This compound is of significant interest in medicinal and organic chemistry due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ACETYLANILINO)-2-OXOETHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE typically involves multiple steps, starting with the preparation of the triazinoindole core. This can be achieved through the condensation of isatins with benzene-1,2-diamine or thiosemicarbazide under reflux conditions in acetic acid . The resulting intermediate is then reacted with 2-(4-acetylanilino)-2-oxoethyl acetate to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
化学反応の分析
Types of Reactions
2-(4-ACETYLANILINO)-2-OXOETHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetylanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols
科学的研究の応用
2-(4-ACETYLANILINO)-2-OXOETHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE has several scientific research applications, including:
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 2-(4-ACETYLANILINO)-2-OXOETHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may act as an iron chelator, binding to ferrous ions and disrupting cellular processes that depend on iron . This can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE-3-THIOL: This compound shares the triazinoindole core and exhibits similar biological activities.
[ (5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)THIO]ACETIC ACID:
Uniqueness
2-(4-ACETYLANILINO)-2-OXOETHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE is unique due to the presence of the acetylanilino and oxoethyl groups, which confer distinct chemical properties and potential biological activities. These functional groups enhance its reactivity and enable diverse applications in scientific research and industry.
特性
分子式 |
C23H21N5O4S |
|---|---|
分子量 |
463.5 g/mol |
IUPAC名 |
[2-(4-acetylanilino)-2-oxoethyl] 2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C23H21N5O4S/c1-3-28-18-7-5-4-6-17(18)21-22(28)25-23(27-26-21)33-13-20(31)32-12-19(30)24-16-10-8-15(9-11-16)14(2)29/h4-11H,3,12-13H2,1-2H3,(H,24,30) |
InChIキー |
GOSDBATYDPOEMD-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)OCC(=O)NC4=CC=C(C=C4)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


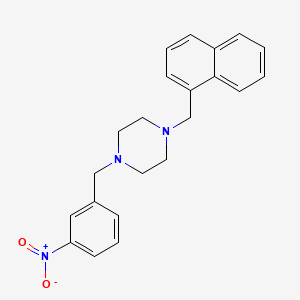
![(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B10884294.png)
![2,4-dichloro-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10884295.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10884297.png)
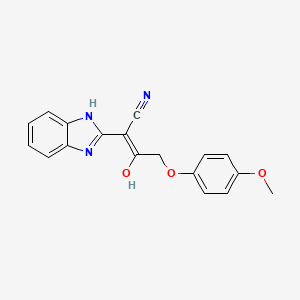
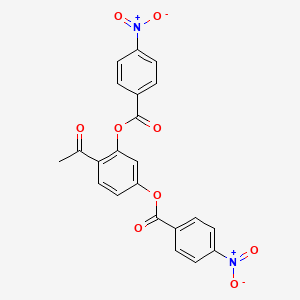
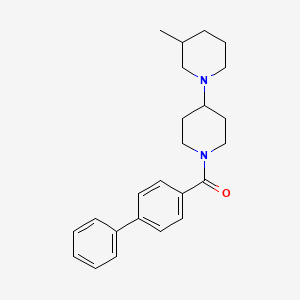
![2-(4-Bromophenoxy)-1-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B10884326.png)
![(3,4-Dimethoxyphenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B10884332.png)
![2-(4-Nitrophenyl)-2-oxoethyl 2-{2-[4-(dimethylamino)phenyl]-1-diazenyl}benzoate](/img/structure/B10884340.png)
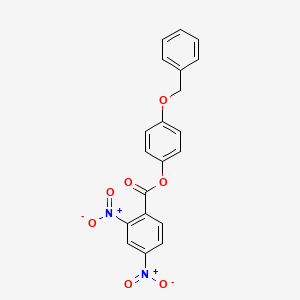
![N,N'-[benzene-1,4-diyldi(E)methylylidene]bis[4-(pyridin-4-ylmethyl)aniline]](/img/structure/B10884358.png)
![2-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]quinoline](/img/structure/B10884359.png)
![1-(3,4-Dihydro-2H-quinolin-1-YL)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethanone](/img/structure/B10884369.png)
